7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C8H7ClN2. It has a molecular weight of 166.61 . It is a brown solid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The linear formula of this compound is C8H7ClN2 . More detailed structural information, such as the InChI code and key, can be found in the referenced material .Physical and Chemical Properties Analysis
This compound is a brown solid . It has a molecular weight of 166.61 . More detailed physical and chemical properties were not available in the sources I found .Scientific Research Applications
Synthesis of Derivatives
7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine serves as a precursor for the synthesis of various derivatives with potential biological activities. For instance, it's used in the efficient synthesis of 4-O- and C-substituted-7-azaindoles through nucleophilic displacement reactions, highlighting its utility in creating structurally diverse molecules (Figueroa‐Pérez et al., 2006). Similarly, its derivatives, such as 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, are synthesized for various applications, showcasing the compound's versatility in chemical synthesis (Nechayev et al., 2013).
Chemical Transformations
The compound is also involved in chemical transformations leading to novel heterocyclic systems. For example, reactions with nucleophiles result in the formation of diverse 7-substituted derivatives, expanding the scope of its applicability in creating new molecules with potential therapeutic uses (Goto et al., 1991).
Biological Evaluations
Derivatives of this compound, such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine, are designed, synthesized, and biologically evaluated for their potential as kinase inhibitors, demonstrating the compound's significance in drug discovery and development processes (Liu et al., 2016).
Synthetic Methodologies
In addition to its applications in creating biologically active compounds, this compound is instrumental in developing synthetic methodologies. For example, it's used in the preparation of arylmethyl derivatives and α-aryl-3-hydroxy-5-pyridylacetonitriles, showcasing its utility in organic synthesis and the development of new synthetic routes (Wang et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
7-chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-6-2-3-10-7(6)8(9)11-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOHJVFZZKPMKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)Cl)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705341 | |
Record name | 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930790-43-5 | |
Record name | 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930790-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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